2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The presence of the two carbon atoms allows two substituents in the thiophene ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, protodeboronation of alkyl boronic esters is a method used in organic synthesis .Physical and Chemical Properties Analysis
Thiophene has a boiling point of 162 °C and a density of 1.442 g/mL at 25 °C . Its refractive index is 1.562 .Scientific Research Applications
Cerebrovasodilatation and Anticonvulsant Activity
A study detailed the synthesis and anticonvulsant activities of thiophene sulfonamides, highlighting compounds with sulfone groups, particularly those with halo substituents, demonstrating significant cerebrovasodilatation and anticonvulsant properties. This research suggests potential applications in developing treatments for conditions requiring cerebral blood flow enhancement without significant diuresis (Barnish et al., 1981).
Antimicrobial and Antibiofilm Properties
New thiourea derivatives synthesized and characterized demonstrated notable antimicrobial and antibiofilm activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This indicates their potential for further development into novel antimicrobial agents with specific effectiveness in biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Nonlinear Optical Materials
Research into sulfone-substituted thiophene chromophores for second-order nonlinear optics has produced compounds with high thermal stability and good transparency, making them suitable for applications in nonlinear optical materials. This work emphasizes the importance of the sulfone group as a synthetically flexible acceptor with broad transparency in the visible spectrum (Chou et al., 1996).
Anticancer Activity
A study on the synthesis and anticancer evaluation of thiophene and thiazolyl-thiophene derivatives revealed that certain compounds, specifically those containing the thiophene-2-carboxamide moiety, exhibited potent cytotoxic activity against various cancer cell lines. This suggests a potential avenue for the development of new anticancer drugs (Atta & Abdel‐Latif, 2021).
Enzyme Inhibition
Design and synthesis of thiophene-2-carboxamide Schiff base derivatives showcased their effectiveness as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential applications in treating neurological disorders such as Alzheimer's disease. This highlights the role of these compounds in developing treatments targeting cholinesterase enzymes (Kausar et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,5-dichloro-N-(2-methylsulfonylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S2/c1-20(17,18)9-5-3-2-4-8(9)15-12(16)7-6-10(13)19-11(7)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKSDTUULQPWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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